5-bromo-3-fluoro-1H-indazole
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Overview
Description
5-bromo-3-fluoro-1H-indazole is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of bromine and fluorine atoms in the structure makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
5-Bromo-3-Fluoro-1H-Indazole is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction can lead to changes in the cell cycle and DNA damage response, potentially leading to the treatment of diseases such as cancer .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation and DNA damage response . By inhibiting CHK1 and CHK2 kinases, the compound can disrupt these pathways, leading to changes in cell proliferation and survival .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.47 (iLOGP) and 2.68 (XLOGP3) .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on cell cycle regulation and DNA damage response . By inhibiting CHK1 and CHK2 kinases, the compound can disrupt cell proliferation and survival, potentially leading to cell death . This makes it a potential candidate for the treatment of diseases such as cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The compound’s stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-fluoro-1H-indazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including kinases and phosphatases, which are crucial in regulating cellular processes. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing downstream signaling pathways. For instance, this compound can act as an inhibitor of certain kinases, thereby modulating cell signaling and affecting cellular responses .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the phosphorylation status of key signaling molecules, thereby modulating pathways such as the MAPK/ERK pathway. Additionally, this compound has been observed to impact gene expression by influencing transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. For example, the compound may inhibit kinase activity by occupying the ATP-binding site, thereby preventing phosphorylation of substrate proteins. This inhibition can result in altered cellular functions and responses. Furthermore, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular responses, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, toxic or adverse effects can be observed. These effects may include hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into cells via organic anion transporters and subsequently distributed to various organelles, influencing its biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-fluoro-1H-indazole typically involves the halogenation of indazole derivatives. One common method includes the bromination and fluorination of 1H-indazole. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1H-indazole
- 3-fluoro-1H-indazole
- 5-chloro-3-fluoro-1H-indazole
Comparison
Compared to its similar compounds, 5-bromo-3-fluoro-1H-indazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The dual halogenation can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
5-bromo-3-fluoro-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAXEFQRZVEQAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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